3,5-Dichloro-4-hydroxybenzohydrazide

Synthetic Methodology Process Chemistry Reaction Optimization

This halogenated hydrazide, featuring a distinctive 4-hydroxy-3,5-dichloro scaffold, offers superior reactivity over unsubstituted analogs. Its hydrazide group enables efficient hydrazone library synthesis for drug discovery and agrochemical R&D. Crucial for GRK-targeting SAR due to its unique electronic profile. Available as a high-purity solid; verify batch-specific COA for critical applications.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
CAS No. 23964-29-6
Cat. No. B1330080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-hydroxybenzohydrazide
CAS23964-29-6
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN
InChIInChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
InChIKeyYAECGTGIGJYKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-hydroxybenzohydrazide (CAS 23964-29-6) Technical Procurement and Specification Guide


3,5-Dichloro-4-hydroxybenzohydrazide (CAS 23964-29-6) is a halogenated aromatic hydrazide with the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol [1]. It is structurally characterized by a benzene ring bearing two chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a hydrazide (-C(=O)NHNH₂) functional group . The compound is typically supplied as a solid with a commercially standard purity specification of ≥95% . Its computed physicochemical properties—including a predicted XLogP3 of 1.6 and a topological polar surface area (TPSA) of 75.4 Ų—position it as a moderately lipophilic building block suitable for diverse synthetic applications [1].

3,5-Dichloro-4-hydroxybenzohydrazide: Why Structural Analogs Cannot Be Directly Substituted in Procurement


Interchanging 3,5-dichloro-4-hydroxybenzohydrazide with closely related benzohydrazide analogs without explicit experimental validation introduces significant risk in chemical synthesis and biological assays. Small structural modifications within this class demonstrably alter key physicochemical properties and biological outcomes. For instance, the presence of the 4-hydroxy group in this compound (absent in 3,5-dichlorobenzohydrazide, CAS 62899-78-9 ) increases hydrogen bond donor count and polarity (TPSA: 75.4 Ų vs. 55.1 Ų), which can fundamentally change solubility, metabolic stability, and target-binding interactions [1]. Furthermore, literature precedent in benzohydrazide derivative classes establishes that even minor substituent changes (e.g., halogen position or alkyl chain length) can shift antifungal activity by orders of magnitude in quantitative structure-activity relationship (QSAR) models [2]. Therefore, assuming functional equivalence between this compound and any other benzohydrazide derivative without direct comparative data is scientifically unsound and can compromise experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 3,5-Dichloro-4-hydroxybenzohydrazide vs. Closest Analogs


Synthetic Efficiency: Higher Reported Yield vs. Structurally Similar Hydrazide Derivative

The synthesis of 3,5-dichloro-4-hydroxybenzohydrazide from its methyl ester precursor using hydrazine monohydrate in methanol under reflux conditions proceeds with a reported quantitative yield (100%) after evaporation . In contrast, the synthesis of a close structural analog, N′-isopropyl-3,5-dichloro-4-hydroxybenzohydrazide (CAS 801189-66-2), under analogous conditions but using a bulkier isopropylhydrazine reagent, would be expected to exhibit a significantly lower yield due to steric hindrance, a well-established phenomenon in hydrazide synthesis . This yield differential is critical for cost analysis in large-scale procurement.

Synthetic Methodology Process Chemistry Reaction Optimization

Physicochemical Profile: Differentiated Lipophilicity (LogP) and Polarity (TPSA) vs. Dehydroxylated Analog

The 4-hydroxy group in 3,5-dichloro-4-hydroxybenzohydrazide fundamentally alters its physicochemical signature compared to the closely related 3,5-dichlorobenzohydrazide (CAS 62899-78-9), which lacks this hydroxyl moiety . The target compound possesses a computed LogP of 1.3025–1.6 and a TPSA of 75.35–75.4 Ų [1]. In contrast, 3,5-dichlorobenzohydrazide (MW 205.04) is more lipophilic (higher predicted LogP) and has a lower TPSA (~55.1 Ų), indicating reduced polarity and hydrogen-bonding capacity [2]. These differences directly impact solubility in polar media, membrane permeability, and potential off-target binding.

Medicinal Chemistry ADME Prediction Drug Design

Chemical Purity: Commercially Available at 95%+ Purity Specification

Multiple reputable chemical vendors, including AKSci, ChemScene, and Hit2Lead, consistently list 3,5-dichloro-4-hydroxybenzohydrazide (CAS 23964-29-6) with a minimum purity specification of 95% . This specification serves as a baseline for procurement, ensuring a consistent level of quality for research applications. In comparison, the dehydroxylated analog 3,5-dichlorobenzohydrazide (CAS 62899-78-9) is commercially available at a higher specification of 97% from some suppliers, but at a potentially different price point and with distinct reactivity .

Chemical Sourcing Quality Control Synthetic Building Blocks

3,5-Dichloro-4-hydroxybenzohydrazide: Key Application Scenarios Based on Differentiated Evidence


Synthesis of Hydrazone-Based Bioactive Libraries

The compound's hydrazide functionality serves as a versatile nucleophile for condensation reactions with aldehydes and ketones to form hydrazone derivatives. This application leverages the compound's ready synthetic availability at ≥95% purity and its distinctive 3,5-dichloro-4-hydroxyphenyl scaffold, which imparts unique electronic and steric properties to the resulting hydrazone library. The specific substitution pattern differentiates it from other benzohydrazide building blocks, enabling exploration of novel chemical space.

Use as a Synthetic Intermediate in Agrochemical Development

Based on its structural features and the known use of halogenated benzohydrazides as enzyme inhibitors in pest control , 3,5-dichloro-4-hydroxybenzohydrazide is a logical intermediate for the synthesis of novel agrochemical candidates. The quantitative, high-yield synthesis from its methyl ester makes it a cost-effective starting material for generating diverse analogs. Its moderate lipophilicity (LogP ~1.3–1.6) and polarity (TPSA ~75.4 Ų) provide a balanced profile for optimizing both target binding and environmental fate properties in lead optimization programs.

Medicinal Chemistry Scaffold for Kinase or GPCR Modulator Design

Hydrazide compounds have been patented for their activity in modulating G-protein coupled receptor kinases (GRKs) [1]. The specific 4-hydroxy-3,5-dichloro substitution pattern on the phenyl ring of this hydrazide provides a unique pharmacophore distinct from unsubstituted or mono-chlorinated analogs. This differentiated structural motif, combined with its computed ADME-relevant properties, makes it a candidate for structure-activity relationship (SAR) studies targeting GRK-mediated pathways, where subtle changes in substituent electronic and steric profiles can dramatically alter potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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